An In-depth Technical Guide to the Physical Properties of 2-Ethoxypropanoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Ethoxypropanoic Acid
Introduction: Understanding the Core Characteristics of 2-Ethoxypropanoic Acid
2-Ethoxypropanoic acid (CAS No. 53103-75-6) is an alpha-alkoxy carboxylic acid, a class of compounds gaining significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral center at the alpha-carbon, an ethoxy group, and a carboxylic acid moiety, imparts a unique combination of properties that are critical for its application. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical properties is not merely academic; it is fundamental to process optimization, formulation development, and predicting its physiological behavior.
This guide provides a detailed examination of the key physical properties of 2-Ethoxypropanoic acid. Moving beyond a simple recitation of data, we will delve into the structural basis for these properties and present authoritative, field-proven methodologies for their experimental determination. This approach is designed to equip researchers with both the foundational data and the practical knowledge necessary to confidently work with this versatile molecule.
Molecular Identity and General Properties
The foundational characteristics of a molecule dictate its interactions and bulk properties. 2-Ethoxypropanoic acid is a C5 carboxylic acid with an ethyl ether linkage at the C-2 position.
| Property | Value | Source(s) |
| IUPAC Name | 2-ethoxypropanoic acid | [1] |
| Synonyms | 2-ethoxypropionic acid, alpha-Ethoxypropionic acid | [1] |
| CAS Number | 53103-75-6 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Colorless liquid (Typical) | [2] |
Note: The CAS number 1331-11-9 refers to the unspecified isomer "Ethoxypropanoic acid," while 53103-75-6 specifically identifies the 2-ethoxy isomer.
Thermodynamic and Bulk Properties
The thermodynamic properties of 2-Ethoxypropanoic acid are a direct consequence of its molecular structure, which allows for significant intermolecular forces.
| Property | Value | Experimental Context |
| Boiling Point | 214.5 °C | At 760 mmHg (Atmospheric Pressure) |
| Density | 1.051 g/cm³ | Standard Conditions |
| Melting Point | Not Available | - |
Boiling Point Analysis
The relatively high boiling point of 214.5 °C is a key characteristic. This is significantly higher than that of non-polar compounds of similar molecular weight and can be attributed to two primary structural features:
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Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This allows for the formation of strong intermolecular hydrogen-bonded dimers in the liquid phase, requiring substantial thermal energy to overcome and transition to the vapor phase.
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Dipole-Dipole Interactions: The presence of three electronegative oxygen atoms creates a significant molecular dipole, leading to strong dipole-dipole attractions between molecules.
Density
With a density of 1.051 g/cm³, 2-Ethoxypropanoic acid is slightly denser than water. This reflects efficient packing in the liquid state, facilitated by the aforementioned intermolecular forces. The standard experimental determination of density for a liquid involves the use of a calibrated pycnometer, where the mass of a precise, known volume of the substance is measured at a controlled temperature.
Melting Point Considerations
The absence of a reported melting point in several databases suggests that the freezing point of 2-Ethoxypropanoic acid is below standard ambient temperature, and it exists as a liquid under normal laboratory conditions. For precise determination, Differential Scanning Calorimetry (DSC) would be the method of choice. In a DSC experiment, a sample is cooled until it crystallizes (exotherm), and then heated until it melts (endotherm), allowing for precise measurement of the phase transition temperature.
Solubility Profile
The solubility of a compound is paramount in drug development for predicting absorption and in process chemistry for selecting appropriate solvent systems. 2-Ethoxypropanoic acid is described as having high solubility in water and is also soluble in organic solvents.[2]
Structural Rationale for Solubility
The amphiphilic nature of 2-Ethoxypropanoic acid governs its solubility:
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Aqueous Solubility: The carboxylic acid head is highly polar and readily forms hydrogen bonds with water molecules, promoting dissolution.
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Organic Solvent Solubility: The ethyl group and the three-carbon backbone provide sufficient nonpolar character to allow for favorable van der Waals interactions with a range of organic solvents.
This dual solubility makes it a versatile reagent and a potentially useful building block for molecules that need to interface between aqueous and lipid environments.
Experimental Protocol: Quantitative Solubility Determination (OECD 105 Shake-Flask Method)
To move beyond qualitative descriptions, a standardized protocol like the OECD Guideline 105 (Shake-Flask Method) is employed. This method is a self-validating system for determining the saturation concentration of a substance in a solvent.[3][4]
Principle: An excess amount of the test substance is agitated in a specific solvent (e.g., deionized water) at a constant temperature for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid/liquid, and the concentration of the dissolved substance is analytically determined.
Step-by-Step Methodology:
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Preparation: Add an excess amount of 2-Ethoxypropanoic acid to several flasks containing a precise volume of the test solvent (e.g., HPLC-grade water). The excess is critical to ensure saturation is achieved.
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Equilibration: Seal the flasks and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks at a constant speed.
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Sampling: At timed intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the phases to separate. If necessary, centrifuge the samples to pellet any suspended material.
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Analysis: Carefully withdraw an aliquot from the clear, supernatant phase. Quantify the concentration of 2-Ethoxypropanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.
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Validation: Equilibrium is confirmed when the measured concentrations from at least two consecutive time points are in agreement within experimental error (e.g., <5% difference).
Acidity Profile (pKa)
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[5][6] The method involves monitoring the change in pH of a solution of the analyte as a standardized titrant is incrementally added.
Principle: The pH of the solution is measured as a function of the volume of added titrant (e.g., 0.1 M NaOH). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal.
Step-by-Step Methodology:
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System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[2]
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Sample Preparation: Accurately prepare a solution of 2-Ethoxypropanoic acid of known concentration (e.g., 1-10 mM) in deionized, carbonate-free water. Maintaining a constant ionic strength with a background electrolyte like 0.15 M KCl is recommended.[2]
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Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Begin stirring at a moderate, constant rate.
-
Data Acquisition: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point), which can be precisely located by plotting the first derivative (ΔpH/ΔV).
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pKa Calculation: The pKa is the pH value recorded at the volume corresponding to exactly half of the equivalence point volume.
Caption: Workflow for pKa determination via potentiometric titration.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published experimental spectra, a predicted profile based on established chemical principles provides a valuable reference for researchers.
Sources
- 1. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. filab.fr [filab.fr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
